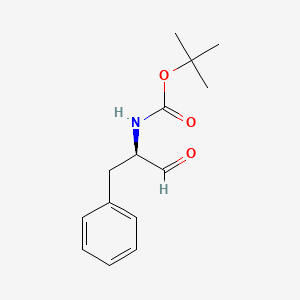

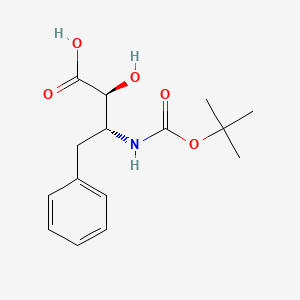

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

Vue d'ensemble

Description

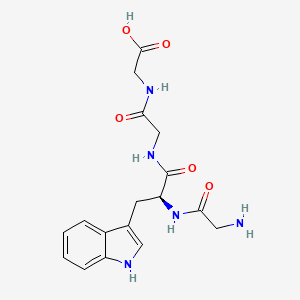

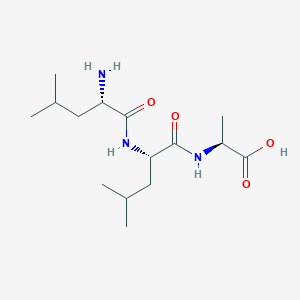

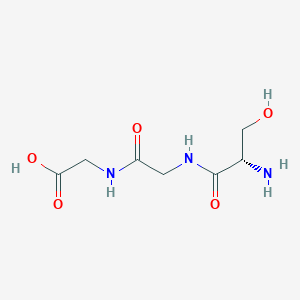

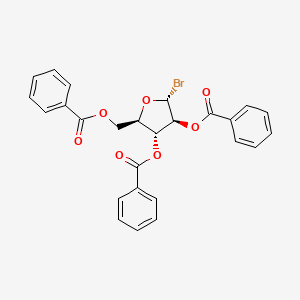

“(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid” is a novel protected amino acid used for the preparation of bestatin and analogs . It has an empirical formula of C15H21NO5 and a molecular weight of 295.33 .

Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 21 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Physical And Chemical Properties Analysis

This compound is insoluble in water but soluble in organic solvents . It is stable under recommended storage conditions .Applications De Recherche Scientifique

- Application : The compound is used as a novel protected amino acid for the preparation of bestatin and its analogs . Bestatin is a potent inhibitor of aminopeptidase B and leukotriene A4 hydrolase, which are enzymes involved in peptide metabolism and inflammation, respectively.

Bestatin is a potent inhibitor of aminopeptidase B and leukotriene A4 hydrolase, which are enzymes involved in peptide metabolism and inflammation, respectively . The specific methods of application or experimental procedures would depend on the context of the research. Generally, this compound would be used in a chemical reaction to synthesize bestatin or its analogs .

Bestatin is a potent inhibitor of aminopeptidase B and leukotriene A4 hydrolase, which are enzymes involved in peptide metabolism and inflammation, respectively . The specific methods of application or experimental procedures would depend on the context of the research. Generally, this compound would be used in a chemical reaction to synthesize bestatin or its analogs .

Safety And Hazards

Propriétés

IUPAC Name |

(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKISIDQZUQX-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444505 | |

| Record name | (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid | |

CAS RN |

62023-65-8 | |

| Record name | (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)